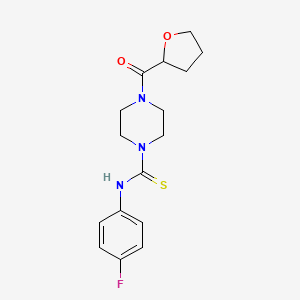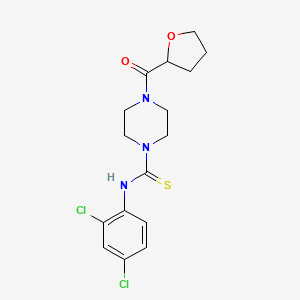
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Descripción general
Descripción
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as MMPP, is a chemical compound that has been studied for its potential use in scientific research. MMPP belongs to the family of phenols and pyrazoles and has shown promising results in various studies.
Mecanismo De Acción
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of certain kinases, which are proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to have immunomodulatory effects by regulating the immune system's response to infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol's advantages for lab experiments include its potential use in various scientific research fields, its ease of synthesis, and its low toxicity. However, this compound's limitations for lab experiments include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for 5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol research. In cancer research, this compound's potential use in combination with other anti-cancer drugs should be explored. In neurology, this compound's potential use in treating other neurodegenerative diseases should be studied. This compound's potential use in treating autoimmune diseases should also be explored. Additionally, new synthesis methods for this compound should be developed to improve its solubility and stability.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. This compound's potential applications in cancer research, neurology, and immunology make it an exciting compound to study. Further research should be conducted to explore this compound's full potential and to develop new synthesis methods.
Aplicaciones Científicas De Investigación
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential application in various scientific research fields, including cancer research, neurology, and immunology. This compound has shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also shown to have immunomodulatory effects by regulating the immune system's response to infections and diseases.
Propiedades
IUPAC Name |
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-9-14(22-3)10-15(21)16(11)17-18(12(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUIZNUJQCBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)
![6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965588.png)
![diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3965590.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965607.png)
![2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3965615.png)
![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965618.png)
![1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3965622.png)

![6-amino-3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965631.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965678.png)
![[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3965691.png)